Cas no 923122-37-6 (2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide)

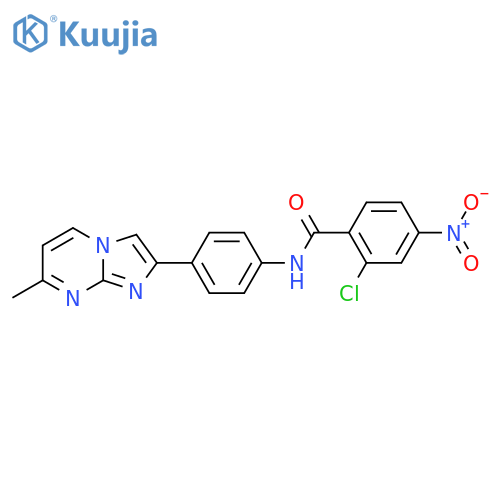

923122-37-6 structure

商品名:2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide

- CCG-324346

- 2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide

- 923122-37-6

- AKOS001947519

- 2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide

- F2206-0129

- 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-nitrobenzamide

-

- インチ: 1S/C20H14ClN5O3/c1-12-8-9-25-11-18(24-20(25)22-12)13-2-4-14(5-3-13)23-19(27)16-7-6-15(26(28)29)10-17(16)21/h2-11H,1H3,(H,23,27)

- InChIKey: HITHMFVHWOEQMJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(NC1C=CC(=CC=1)C1=CN2C=CC(C)=NC2=N1)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 407.0785170g/mol

- どういたいしつりょう: 407.0785170g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 609

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 105Ų

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2206-0129-2mg |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2206-0129-3mg |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2206-0129-2μmol |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2206-0129-5mg |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2206-0129-5μmol |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2206-0129-4mg |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2206-0129-1mg |

2-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-nitrobenzamide |

923122-37-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

923122-37-6 (2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量